Methyl 2-nonynoate structural formula and IUPAC name
Methyl 2-nonynoate structural formula and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-nonynoate, a versatile ester, is a compound of significant interest across various scientific disciplines. Primarily recognized for its potent floral and green aroma, it is a key component in the fragrance and flavor industries. Beyond its sensory characteristics, its chemical reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of methyl 2-nonynoate, detailing its chemical properties, synthesis, analytical methods, and its role in biological systems, with a particular focus on its function as a skin sensitizer (B1316253) and its implications for drug development.
Chemical Identity and Properties
IUPAC Name: methyl non-2-ynoate[1]
Synonyms: Methyl octine carbonate, MOC, 2-Nonynoic acid methyl ester[1][2][3]
CAS Number: 111-80-8[2]
Molecular Formula: C₁₀H₁₆O₂[1]
Structural Formula:
Molecular Weight: 168.23 g/mol [1]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor | Floral, green, violet-like | --INVALID-LINK-- |
| Boiling Point | 121-122 °C @ 20 mmHg | [4] |
| Density | 0.915 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.448 | [4] |
| Solubility | Insoluble in water, soluble in ethanol | --INVALID-LINK-- |
Synthesis of Methyl 2-Nonynoate
The synthesis of methyl 2-nonynoate is typically achieved through a multi-step process starting from more readily available precursors. A common synthetic route involves the use of 1-octyne (B150090), which is first converted to its corresponding carboxylic acid, followed by esterification.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from general methods for the synthesis of acetylenic esters.
Step 1: Carboxylation of 1-Octyne to 2-Nonynoic Acid
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octyne in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium in hexanes, to the stirred solution. The addition should be dropwise to maintain the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour to ensure complete formation of the lithium acetylide.
-
Pour the reaction mixture carefully over an excess of crushed dry ice (solid carbon dioxide) in a separate flask. The dry ice should be handled with appropriate safety precautions.
-
Allow the mixture to warm to room temperature, which will sublime the excess dry ice and quench the reaction.
-
Acidify the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield crude 2-nonynoic acid, which can be purified by recrystallization or chromatography if necessary.
Step 2: Esterification of 2-Nonynoic Acid to Methyl 2-Nonynoate [3]
-
In a round-bottom flask, dissolve the 2-nonynoic acid in an excess of methanol (B129727).[3]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude methyl 2-nonynoate can be purified by vacuum distillation to yield the final product.
Analytical Methodologies: GC-MS for Quantification
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the qualitative and quantitative analysis of methyl 2-nonynoate, particularly in complex matrices such as cosmetics and fragrances.
Experimental Protocol: GC-MS Analysis of Methyl 2-Nonynoate in a Cosmetic Matrix
This protocol is adapted from established methods for the analysis of fragrance allergens.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction) [5][6]
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.[5]
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).[5]
-
Mix thoroughly for 30 minutes using a sample mixer.[5]
-
Add anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 g.[5]
-
Collect the supernatant (MTBE layer) and filter through a 0.45 µm syringe filter.[5]
-
An aliquot of the filtrate is mixed with an internal standard solution before injection into the GC-MS system.[5]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Pulsed splitless[5]
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes; ramp at 3 °C/min to 125 °C; ramp at 7 °C/min to 230 °C; ramp at 20 °C/min to 300 °C, hold for 5 minutes.[5]
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
3. Data Analysis
-
Quantification: Based on the integrated peak area of a characteristic ion of methyl 2-nonynoate relative to the peak area of the internal standard. A calibration curve is generated using certified reference standards of methyl 2-nonynoate.
Role in Biological Systems: Skin Sensitization
Methyl 2-nonynoate is a known skin sensitizer in a fraction of the population.[2] This biological activity is of significant interest to toxicologists and drug development professionals, as the underlying mechanisms can provide insights into immune responses to small molecules.
Quantitative Data on Skin Sensitization
| Parameter | Value | Assay | Reference |
| EC3 (Effective Concentration for a 3-fold stimulation index) | 2.5% (625 µg/cm²) | Local Lymph Node Assay (LLNA) | |
| EC3 (approximated) | ~0.5% (118 µg/cm²) | Human Repeated Insult Patch Test (HRIPT) | |
| NESIL (No Expected Sensitization Induction Level) | 24 µg/cm² | Quantitative Risk Assessment (QRA) | [8] |
Signaling Pathways in Skin Sensitization
The process of skin sensitization by chemicals like methyl 2-nonynoate involves the activation of specific cellular signaling pathways. One of the central pathways implicated is the Keap1-Nrf2 pathway, which is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[9][10][11]
Caption: Keap1-Nrf2 signaling pathway activation by an electrophile.
Implications for Drug Development
The utility of methyl 2-nonynoate in drug development is primarily as a chemical intermediate.[12] Its alkyne functional group is highly reactive and can participate in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.
Role as a Synthetic Intermediate
The triple bond in methyl 2-nonynoate can undergo a range of reactions, including:
-
Click Chemistry: The terminal alkyne can be involved in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are common scaffolds in medicinal chemistry.
-
Reduction Reactions: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, providing stereochemical control in a synthetic route.
-
Coupling Reactions: Sonogashira coupling allows for the formation of carbon-carbon bonds with aryl or vinyl halides.
-
Hydration Reactions: The triple bond can be hydrated to form ketones.
While specific examples of marketed drugs that utilize methyl 2-nonynoate as a direct intermediate are not prominently disclosed in publicly available literature, its structural motif is relevant to the synthesis of various classes of compounds, including prostaglandins, retinoids, and other natural product analogues with potential therapeutic applications. The reactivity of the alkyne group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
Methyl 2-nonynoate is a molecule with a dual identity. In the realm of consumer products, it is a well-established fragrance ingredient. For the scientific community, particularly those in organic synthesis and drug development, it represents a versatile chemical intermediate with potential for the construction of novel bioactive molecules. A thorough understanding of its chemical properties, synthesis, and biological activity, including its skin sensitization potential, is crucial for its safe and effective application in both industrial and research settings. Further exploration of its utility in the synthesis of complex pharmaceuticals could unveil new opportunities in drug discovery and development.
References
- 1. Methyl 2-nonynoate | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-nonynoate | The Fragrance Conservatory [fragranceconservatory.com]
- 3. ScenTree - Methyl octine carbonate (CAS N° 111-80-8) [scentree.co]
- 4. METHYL 2-NONYNOATE | 111-80-8 [chemicalbook.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocl-journal.org [ocl-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
